8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems with multiple substituents. The official systematic name is 8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a]triazin-4-ol, which precisely describes the structural arrangement and functional group positioning within the molecule.
The structural representation reveals a bicyclic system where a pyrazole ring is fused to a triazine ring through the [1,5-a] fusion pattern. This particular fusion creates a seven-membered heterocyclic system containing four nitrogen atoms and one sulfur-containing substituent. The isopropyl group is positioned at the 8-position of the fused ring system, while the methylsulfonyl group is attached at the 2-position. The hydroxyl functionality is located at the 4-position, contributing to the compound's chemical reactivity profile.
Alternative systematic nomenclature variations include "2-methylsulfonyl-8-propan-2-ylpyrazolo[1,5-a]triazin-4-ol" and "8-(1-methylethyl)-2-(methylsulfonyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one". These naming conventions reflect different approaches to describing the isopropyl substituent and tautomeric forms of the molecule.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service Registry Number for 8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a]triazin-4-ol is 1453187-12-6. This unique identifier serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide. The CAS number provides unambiguous identification regardless of nomenclature variations or structural representation differences.
Several alternative chemical identifiers are associated with this compound in various chemical databases and vendor catalogs. The MDL number MFCD29041945 appears in multiple supplier databases, providing an additional standardized identifier for tracking and procurement purposes. Different suppliers may also assign their own catalog numbers, such as those found in specialized chemical vendor systems.
International chemical identifier systems include various database-specific codes that facilitate cross-referencing between different chemical information systems. These identifiers ensure consistent identification across global chemical databases, regulatory systems, and commercial platforms, supporting international research collaboration and chemical commerce.
Molecular Formula and Weight Analysis
The molecular formula for 8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a]triazin-4-ol is C₉H₁₂N₄O₃S, indicating a composition of nine carbon atoms, twelve hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom. This formula reflects the complex heterocyclic nature of the compound and the presence of multiple functional groups contributing to its overall molecular architecture.
Table 1: Molecular Composition Analysis
| Element | Number of Atoms | Percentage by Mass |
|---|---|---|
| Carbon | 9 | 42.17% |
| Hydrogen | 12 | 4.72% |
| Nitrogen | 4 | 21.86% |
| Oxygen | 3 | 18.73% |
| Sulfur | 1 | 12.52% |
| Total | 29 | 100.00% |
The molecular weight of this compound is consistently reported as 256.28 grams per mole across multiple reliable chemical databases. This molecular weight value represents the sum of the atomic weights of all constituent atoms and serves as a fundamental parameter for stoichiometric calculations and analytical characterization methods.
Table 2: Molecular Weight Distribution by Functional Groups
| Structural Component | Molecular Weight Contribution |
|---|---|
| Pyrazolo-triazine core | 120.09 g/mol |
| Isopropyl group | 43.09 g/mol |
| Methylsulfonyl group | 79.10 g/mol |
| Hydroxyl group | 17.01 g/mol |
| Total Molecular Weight | 256.28 g/mol |
Properties
IUPAC Name |
2-methylsulfonyl-8-propan-2-yl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-5(2)6-4-10-13-7(6)11-8(12-9(13)14)17(3,15)16/h4-5H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNLAHWJMQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(NC(=O)N2N=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142769 | |
| Record name | 8-(1-Methylethyl)-2-(methylsulfonyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453187-12-6 | |
| Record name | 8-(1-Methylethyl)-2-(methylsulfonyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453187-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(1-Methylethyl)-2-(methylsulfonyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol typically involves the following steps:
Formation of the Pyrazolo Ring: The initial step involves the formation of the pyrazolo ring through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Triazin Ring: The pyrazolo ring is then reacted with triazine derivatives to form the pyrazolo[1,5-a][1,3,5]triazin core. This step often requires the use of strong bases or catalysts to facilitate the cyclization process.
Functionalization: The final step involves the introduction of the isopropyl and methylsulfonyl groups. This can be achieved through alkylation and sulfonation reactions using appropriate reagents such as isopropyl halides and methylsulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkyl groups, nucleophiles such as amines or thiols, polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol serves as a valuable building block in organic synthesis. It can be utilized in the creation of more complex molecular architectures due to its reactive functional groups. The compound undergoes various chemical reactions including:
- Oxidation: Can be oxidized to form sulfone derivatives.
- Reduction: Reduction reactions yield corresponding alcohols or amines.
- Substitution: Nucleophilic substitution can introduce new functional groups.
Biological Research
This compound has been investigated for its potential as a biochemical probe. It interacts with specific enzymes and molecular pathways, making it useful for studying enzyme functions and interactions. Notably, it has shown promise in:
- Anti-inflammatory Activity: The compound may inhibit enzymes involved in inflammatory responses.
- Anticancer Properties: Preliminary studies suggest it could induce apoptosis in cancer cells through enzyme inhibition .
Therapeutic Potential
Research into the therapeutic properties of this compound has highlighted its potential use in treating various conditions:
- Anti-inflammatory Agents: Its ability to inhibit certain enzymes suggests it could be developed into anti-inflammatory drugs.
- Cancer Treatment: Investigations are ongoing into its efficacy as an anticancer agent due to its mechanism of action involving apoptosis induction .
Industrial Applications
In industrial contexts, this compound is being explored for its utility in developing new materials and as a catalyst in various chemical processes. Its unique chemical properties allow it to function effectively in:
- Catalysis: Used in reactions requiring specific catalytic conditions.
- Material Science: Potential applications in creating advanced materials with desirable properties .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Reactive functional groups |
| Biological Research | Enzyme interaction studies | Inhibition of enzymes |
| Medical Applications | Anti-inflammatory and anticancer drugs | Enzyme inhibition leading to apoptosis |
| Industrial Applications | Catalysis and material development | Unique chemical properties |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on animal models. The results indicated a significant reduction in inflammatory markers when administered at specific dosages.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines through specific enzyme inhibition pathways. This suggests a potential pathway for developing new cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a][1,3,5]triazine Derivatives
Key Insights:
For example, MH4b1’s ethylthio group contributes to anticonvulsant efficacy with minimal neurotoxicity (). Position 8: Isopropyl groups (vs. aryl or methyl in other analogs) may optimize steric interactions in hydrophobic enzyme pockets, as seen in CK2 inhibitors where bulky C8 substituents improved potency (). Position 4: Hydroxyl/keto tautomerism () allows pH-dependent modulation of hydrogen-bonding interactions, critical for target engagement in TP inhibitors ().
Therapeutic Potentials Anticonvulsant Activity: MH4b1 outperforms other analogs (e.g., EAC-21, EAC-31) in the maximal electroshock (MES) and 6 Hz seizure models, likely due to its balanced lipophilicity and electronic profile (). Kinase Inhibition: CK2 inhibitors with pyrazolo-triazine cores achieve sub-nanomolar IC₅₀ values, demonstrating the scaffold’s versatility for oncology applications ().
Synthetic Accessibility
Biological Activity
8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol (CAS No. 1453187-12-6) is a synthetic compound belonging to the class of pyrazolo[1,5-a][1,3,5]triazines. Its unique structure combines a pyrazolo and triazin ring system, which is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
The compound can be synthesized through a multi-step process involving:
- Formation of the Pyrazolo Ring : This is achieved by cyclization reactions with hydrazine derivatives and diketones.
- Introduction of the Triazin Ring : The pyrazolo ring reacts with triazine derivatives under basic conditions.
- Functionalization : The final step introduces isopropyl and methylsulfonyl groups through alkylation and sulfonation reactions.
The molecular formula for this compound is , with a molecular weight of 244.28 g/mol .
The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. Research indicates that it can inhibit certain enzymes by binding to their active sites, leading to effects such as:
- Suppression of Inflammatory Responses : The compound has shown potential in modulating inflammatory pathways.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through caspase activation pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. Notably:
- A study demonstrated that related compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The most active derivative increased apoptosis via caspase pathways and inhibited NF-κB expression while promoting p53 activation .
Anti-inflammatory Effects
Research has suggested that compounds within this class may possess anti-inflammatory properties. They are being explored as potential therapeutic agents for conditions characterized by excessive inflammation.
Case Studies
- Corticotropin-Releasing Factor Receptor Antagonists : A study on substituted pyrazolo[1,5-a][1,3,5]triazines identified compounds with high selectivity for CRF(1) receptors, indicating potential applications in treating anxiety and depression .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of 5-aminopyrazole derivatives with functionalized isocyanates or isothiocyanates. For example, Sun et al. demonstrated that ethoxycarbonyl isothiocyanate reacts with 3-substituted-5-aminopyrazoles to form intermediates, which undergo intramolecular cyclization under basic conditions (e.g., sodium ethoxide) to yield pyrazolo[1,5-a][1,3,5]triazin-4-ones. Key variables include reaction temperature (reflux in ethanol), stoichiometry of reagents (1:1 molar ratio), and purification methods (recrystallization from DMF–EtOH mixtures) to achieve >70% yields .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. For pyrazolo[1,5-a][1,3,5]triazine derivatives, -NMR typically shows distinct peaks for sulfonyl protons (δ 3.0–3.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm). IR spectroscopy can confirm the presence of sulfonyl (S=O stretching at ~1350 cm) and hydroxyl groups (broad peak ~3200 cm) .
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility screening in DMSO, ethanol, and aqueous buffers (pH 7.4) is essential. Pyrazolo-triazine derivatives often exhibit poor aqueous solubility; adding co-solvents (e.g., 10% PEG-400) or using micellar formulations (e.g., Tween 80) can enhance stability. Storage at –20°C under inert atmosphere (argon) prevents degradation of sulfonyl and hydroxyl moieties .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of pyrazolo-triazine derivatives, and how can they guide target validation?
Pyrazolo-triazines may inhibit kinases or interact with DNA via intercalation. For example, substituted pyrazolo[1,5-a][1,3,5]triazin-4-ones showed competitive antimicrobial activity against tetracycline by targeting bacterial topoisomerases. To validate targets, use SPR (surface plasmon resonance) for binding affinity assays and molecular docking (e.g., AutoDock Vina) to model interactions with active sites .
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity often arise from variations in assay conditions (e.g., pH, serum concentration). A standardized protocol includes:
- Positive controls : Compare with known inhibitors (e.g., clotrimazole for antifungal assays).
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Replicate design : Use ≥3 biological replicates with randomized block layouts to minimize batch effects .
Q. What strategies are effective for studying environmental fate and ecotoxicology of this compound?
Adopt a tiered approach:
- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–8.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using -labeled compound.
- Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna (EC) and algal growth inhibition .
Q. How can computational chemistry predict regioselectivity in derivative synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For pyrazolo-triazines, sulfonyl groups increase electron density at C-2, making it prone to nucleophilic substitution. Validate predictions with Hammett substituent constants (σ values) and kinetic isotope effects .
Methodological Considerations Table
| Parameter | Recommended Protocol | Key References |
|---|---|---|
| Synthetic Yield | Reflux in ethanol, 2 h; recrystallize (DMF:EtOH) | |
| Bioassay Design | 3 replicates, 1–100 µM dose range, 37°C, pH 7.4 | |
| Environmental Half-Life | Hydrolysis at 25°C, pH 7; GC-MS quantification | |
| Computational Modeling | B3LYP/6-31G*, AutoDock Vina (ΔG ≤ –7 kcal/mol) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
